molecular formula C10H24O12P2 B13756274 oxalate;tetrakis(hydroxymethyl)phosphanium CAS No. 52221-67-7

oxalate;tetrakis(hydroxymethyl)phosphanium

Cat. No.: B13756274
CAS No.: 52221-67-7
M. Wt: 398.24 g/mol
InChI Key: ZYNUSOWWGMTZHH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalate;tetrakis(hydroxymethyl)phosphanium is a compound that combines the properties of oxalate and tetrakis(hydroxymethyl)phosphanium. It is known for its applications in various fields, including flame retardancy, biocides, and water treatment. The compound is particularly valued for its ability to form stable complexes and its effectiveness in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxalate;tetrakis(hydroxymethyl)phosphanium is typically prepared by reacting formaldehyde with phosphine and oxalic acid. The reaction is carried out with vigorous agitation and does not require a catalyst . The process involves the following steps:

    Reaction of Formaldehyde with Phosphine: This step forms trishydroxymethylphosphine.

    Reaction with Oxalic Acid: The trishydroxymethylphosphine is then reacted with oxalic acid to form the final product.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets industrial standards for its various applications .

Chemical Reactions Analysis

Types of Reactions: Oxalate;tetrakis(hydroxymethyl)phosphanium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield phosphine derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acids are commonly employed.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Oxalate;tetrakis(hydroxymethyl)phosphanium is unique due to its oxalate component, which enhances its stability and effectiveness in various applications. Its ability to form stable complexes and its versatility in chemical reactions make it a valuable compound in both research and industrial applications .

Properties

CAS No.

52221-67-7

Molecular Formula

C10H24O12P2

Molecular Weight

398.24 g/mol

IUPAC Name

oxalate;tetrakis(hydroxymethyl)phosphanium

InChI

InChI=1S/2C4H12O4P.C2H2O4/c2*5-1-9(2-6,3-7)4-8;3-1(4)2(5)6/h2*5-8H,1-4H2;(H,3,4)(H,5,6)/q2*+1;/p-2

InChI Key

ZYNUSOWWGMTZHH-UHFFFAOYSA-L

Canonical SMILES

C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.C(=O)(C(=O)[O-])[O-]

Related CAS

124-64-1 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.